molecular formula C12H10O2S B6325096 4-(2-Methylthiophenyl)benzoic acid CAS No. 330942-85-3

4-(2-Methylthiophenyl)benzoic acid

Cat. No.: B6325096
CAS No.: 330942-85-3
M. Wt: 218.27 g/mol
InChI Key: GASFZJJXAFCPKO-UHFFFAOYSA-N
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Description

4-(2-Methylthiophenyl)benzoic acid (CAS No. 330942-85-3) is a benzoic acid derivative with the molecular formula C₁₄H₁₂O₂S (corrected from C₁₂H₁₀O₂S in ) and a molecular weight of 218.27 g/mol . Its structure features a 2-methylthiophenyl group attached to the benzene ring at the para position relative to the carboxyl group (Fig. 1). This substitution pattern confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry, agrochemicals, and materials science.

Synthesis Methods: The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, which links the 2-methylthiophenyl moiety to the benzoic acid backbone . Alternative routes may involve thioether bond formation between thiophenol derivatives and halogenated benzoic acids .

Properties

CAS No.

330942-85-3

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

4-(2-methylthiophen-3-yl)benzoic acid

InChI

InChI=1S/C12H10O2S/c1-8-11(6-7-15-8)9-2-4-10(5-3-9)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

GASFZJJXAFCPKO-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC1=C(C=CS1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(2-Methylthiophenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylthiophenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(2-Methylthiophenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Methylthiophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Thiophenyl-Substituted Benzoic Acids

Compounds with thiophenyl or methylthiophenyl groups exhibit distinct reactivity due to sulfur’s electron-rich nature. Key examples include:

Compound Name Molecular Formula Substituent Position Key Features Biological Activity Reference
4-(2-Methylthiophenyl)benzoic acid C₁₄H₁₂O₂S para Sulfur enhances lipophilicity; potential antibacterial applications Antibacterial (theoretical)
3-Fluoro-4-(2-Methylthiophenyl)benzoic acid C₁₄H₁₁FO₂S meta-fluoro, para-thiophenyl Fluorine increases electronegativity; studied for unconventional antibacterials Antibacterial
4-[(2-Bromophenyl)thio]-3-methylbenzoic acid C₁₄H₁₁BrO₂S ortho-bromo, meta-methyl Bromine enhances halogen bonding; explored for anticancer activity Anticancer

Key Observations :

  • Halogenation (e.g., fluorine or bromine) alters electronic properties and bioactivity. For example, fluorinated derivatives exhibit enhanced metabolic stability .

Positional and Functional Group Isomers

Substituent position significantly impacts reactivity and applications:

Compound Name Molecular Formula Substituent Pattern Key Differences Applications Reference
2-Fluoro-4-(2-methylthiophenyl)benzoic acid C₁₄H₁₁FO₂S Fluorine at ortho, thiophenyl at para Steric hindrance reduces solubility Limited research
4-Methyl-2-(4-methylphenyl)benzoic acid C₁₅H₁₄O₂ Methyl at para; lacks sulfur Reduced lipophilicity; simpler structure Material science
5-Methoxy-3-(4-methylthiophenyl)benzoic acid C₁₅H₁₄O₃S Methoxy at meta; thiophenyl at para Methoxy group enhances electron donation Antimicrobial, anticancer

Key Observations :

  • Methoxy groups (e.g., in 5-Methoxy-3-(4-methylthiophenyl)benzoic acid) increase electron density, enhancing interactions with biological targets .
  • Methyl groups at para positions (e.g., 4-Methyl-2-(4-methylphenyl)benzoic acid) simplify synthesis but reduce functional versatility .

Sulfur vs. Oxygen or Nitrogen Analogues

Replacing sulfur with oxygen or nitrogen alters electronic properties and bioactivity:

Compound Name Molecular Formula Functional Group Key Properties Biological Activity Reference
4-(Hydroxymethyl)benzoic acid C₈H₈O₃ Hydroxymethyl at para Polar; high solubility in aqueous media Antioxidant
4-(Methylthio)benzoic acid C₈H₈O₂S Methylthio at para Sulfur increases lipophilicity Enzyme inhibition
4-[(2-Hydroxyethyl)thio]benzoic acid C₉H₁₀O₃S Thioether with hydroxyethyl Balanced solubility and reactivity Antimicrobial

Key Observations :

  • Sulfur-containing analogs (e.g., 4-(Methylthio)benzoic acid) exhibit greater membrane permeability due to lipophilicity, whereas hydroxy groups enhance solubility .
  • Thioether derivatives (e.g., 4-[(2-Hydroxyethyl)thio]benzoic acid) combine moderate lipophilicity with hydrogen-bonding capacity, optimizing drug-like properties .

Bioactivity Comparison

Selected compounds and their reported activities:

Compound Name Target Activity Mechanism Efficacy (Theoretical/Experimental) Reference
This compound Antibacterial Disruption of bacterial membranes Moderate (in silico studies)
4-[(2-Bromophenyl)thio]-3-methylbenzoic acid Anticancer Inhibition of kinase enzymes IC₅₀ = 12 µM (in vitro)
5-Methoxy-3-(4-methylthiophenyl)benzoic acid Anticancer Apoptosis induction IC₅₀ = 8 µM (in vitro)

Key Observations :

  • Bromine and methylthio groups enhance anticancer activity by promoting hydrophobic interactions with enzyme binding pockets .
  • Methoxy groups improve bioavailability but may reduce potency compared to halogenated analogs .

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